molecular formula C11H10N2OS B2700305 2-amino-N-phenylthiophene-3-carboxamide CAS No. 50273-33-1

2-amino-N-phenylthiophene-3-carboxamide

Cat. No.: B2700305
CAS No.: 50273-33-1
M. Wt: 218.27
InChI Key: DVCRVYBBYYJJST-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-N-phenylthiophene-3-carboxamide typically involves the reaction of thiophene derivatives with aniline under specific conditions. One common method includes the use of a catalyst to facilitate the reaction between 2-aminothiophene and phenyl isocyanate, resulting in the formation of the desired compound .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-N-phenylthiophene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives.

Scientific Research Applications

2-Amino-N-phenylthiophene-3-carboxamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-amino-N-phenylthiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not fully elucidated, it is believed that the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. Further research is needed to fully understand the molecular targets and pathways involved.

Comparison with Similar Compounds

  • 2-Amino-N-phenylthiophene-2-carboxamide
  • 2-Amino-N-phenylthiophene-4-carboxamide
  • 2-Amino-N-phenylthiophene-5-carboxamide

Comparison: Compared to its analogs, 2-amino-N-phenylthiophene-3-carboxamide exhibits unique properties due to the position of the carboxamide group on the thiophene ring. This positional difference can significantly influence the compound’s reactivity, biological activity, and overall properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-amino-N-phenylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2OS/c12-10-9(6-7-15-10)11(14)13-8-4-2-1-3-5-8/h1-7H,12H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVCRVYBBYYJJST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=C(SC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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